trans-4-Fluoro-3-methoxypyrrolidine HCl
Description
General Overview of Pyrrolidine (B122466) Scaffolds in Organic Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in the realm of organic chemistry. Its structural and chemical properties make it a versatile building block for a vast array of more complex molecular architectures.
The pyrrolidine nucleus is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activity. researchgate.netnih.gov It forms the core of the amino acid proline and its hydroxylated derivatives, which are fundamental components of proteins and peptides, including collagen. nih.gov Beyond its role in primary metabolism, the pyrrolidine ring is found in a diverse range of alkaloids, which are naturally occurring compounds often exhibiting potent physiological effects.
In the pharmaceutical arena, the pyrrolidine scaffold is a key component of numerous approved drugs. mdpi.com Its prevalence is a testament to its ability to serve as a robust framework for the spatial presentation of functional groups that can interact with biological targets such as enzymes and receptors. The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical aspect in the design of selective and potent therapeutic agents. nih.gov
The stereochemical configuration of substituents on the pyrrolidine ring plays a pivotal role in determining the biological activity of its derivatives. The carbon atoms of the pyrrolidine ring can be chiral centers, leading to the existence of multiple stereoisomers. These isomers, while having the same chemical formula and connectivity, can exhibit profoundly different interactions with chiral biological macromolecules.
The specific three-dimensional arrangement of atoms dictates how a molecule fits into the binding site of a protein. Even a subtle change in stereochemistry can lead to a dramatic loss of biological activity or, in some cases, a switch in the mode of action. Therefore, the stereoselective synthesis of pyrrolidine derivatives is of paramount importance in drug discovery and development, enabling the preparation of enantiomerically pure compounds with optimized pharmacological profiles. researchgate.net
The Strategic Role of Fluorine in Organic Synthesis and Molecular Design
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are strategically exploited by medicinal chemists to fine-tune the properties of drug candidates.
The high electronegativity of fluorine can exert a significant influence on the reactivity of neighboring functional groups through inductive effects. This can alter the acidity or basicity of a molecule, influencing its ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties.
Furthermore, the presence of fluorine can direct the stereochemical outcome of chemical reactions, providing a valuable tool for achieving selectivity in the synthesis of complex molecules. The strategic placement of fluorine can shield or expose certain faces of a molecule to reagent attack, leading to the preferential formation of one stereoisomer over others.
In nitrogen-containing heterocycles like pyrrolidine, fluorine can act as a powerful conformational control element. beilstein-journals.org The gauche effect, anomeric effects, and electrostatic interactions between the fluorine atom and the nitrogen atom can lead to a preference for specific ring puckering conformations. beilstein-journals.orgresearchgate.net
For instance, studies on fluorinated prolines have shown that the stereochemistry of the fluorine substituent can lock the pyrrolidine ring into a particular conformation, which can have a profound impact on the stability and folding of peptides and proteins. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. beilstein-journals.org
Academic Research Context of trans-4-Fluoro-3-methoxypyrrolidine HCl
This compound is a substituted pyrrolidine derivative that combines the structural features of a pyrrolidine ring with the modulating effects of a fluorine atom and a methoxy (B1213986) group. While this compound is available from commercial suppliers as a building block for organic synthesis, a comprehensive search of the peer-reviewed scientific literature does not reveal specific research articles detailing its synthesis, characterization, or application in medicinal chemistry or other areas of academic research.
Its value in a research context can be inferred from the individual contributions of its structural components. The pyrrolidine scaffold provides a three-dimensional framework, the fluorine atom can be used to modulate basicity and conformation, and the methoxy group can influence solubility and metabolic stability. It is therefore plausible that this compound is utilized as an intermediate in the synthesis of more complex molecules, where its specific stereochemistry and functionalization pattern are desired for the construction of a larger, biologically active compound. However, without published research, its specific contributions to any particular research program remain undocumented in the public domain.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4S)-3-fluoro-4-methoxypyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUPOATRRHOKQ-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108511-81-3 | |
| Record name | rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical and Conformational Analysis of Trans 4 Fluoro 3 Methoxypyrrolidine Hcl
Conformational Preferences of Fluorinated Pyrrolidine (B122466) Rings
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. This behavior is described by the concept of pseudorotation. nih.gov The presence of electronegative substituents like fluorine significantly modulates this conformational landscape. beilstein-journals.orgnih.gov
The pyrrolidine ring adopts non-planar conformations, typically described as either envelope (C_s symmetry) or twist (C_2 symmetry) forms. These puckered states are not static but interconvert via a low-energy process known as pseudorotation. nih.gov For substituted pyrrolidines, two primary puckering modes are often considered: Cγ-endo (also known as 'South' pucker) and Cγ-exo ('North' pucker), where the Cγ (carbon at position 4) is displaced out of the plane defined by the other four ring atoms, either on the same side (endo) or the opposite side (exo) as the substituent at Cα. kvinzo.com
In fluorinated pyrrolidines, the fluorine atom's stereochemistry strongly biases the ring pucker. nih.govresearchgate.net For a trans-4-fluoro substitution pattern, the fluorine atom introduces a significant preference for a specific conformation. Computational and spectroscopic studies on similar 4-fluoroproline (B1262513) systems indicate that the highly electronegative fluorine atom prefers a pseudoaxial orientation to minimize steric clashes and engage in stabilizing electronic interactions. nih.gov This preference typically forces the pyrrolidine ring into a Cγ-exo pucker. This conformation places the fluorine atom away from the other substituents, which is energetically favorable.
| Pucker Type | Key Dihedral Angle (χ1) | Favored by | Relative Stability |
|---|---|---|---|
| Cγ-exo (North) | < 0° | (4R)-trans-Fluoro substituents | More Stable |
| Cγ-endo (South) | > 0° | (4S)-cis-Fluoro substituents | Less Stable |
The presence of vicinal (adjacent) fluorine and methoxy (B1213986) groups in the trans configuration introduces significant conformational rigidity. The flexibility of the pyrrolidine ring is reduced due to the energetic penalty of moving these bulky and electronically demanding groups out of their preferred orientations. researchgate.netnih.gov The gauche effect, an electronic preference for a gauche (60°) dihedral angle between electronegative substituents, plays a crucial role. beilstein-journals.org
In trans-4-Fluoro-3-methoxypyrrolidine, the fluorine and methoxy groups are on opposite sides of the ring. The ring pucker will be strongly biased to accommodate stabilizing stereoelectronic interactions between these groups and the rest of the ring structure. This vicinal substitution pattern serves to mitigate the inherent conformational bias that might be present in a monosubstituted ring, but it also creates a more defined and rigid low-energy conformation. researchgate.netnih.gov The energetic barrier to pseudorotation is likely increased compared to unsubstituted pyrrolidine, effectively locking the ring into a preferred puckered state.
Intramolecular Interactions Governing Stereochemistry
The precise geometry and stability of the preferred conformation are governed by subtle intramolecular forces, including hyperconjugation and dipole-dipole interactions.
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In fluorinated alkanes, a particularly important interaction is the donation of electron density from a σ C-H orbital into the low-lying σ C-F orbital. beilstein-journals.org This σCH → σ*CF interaction is maximized when the C-H and C-F bonds are oriented anti-periplanar to each other.
The C-F and C-O bonds are highly polarized, creating significant bond dipoles. The electrostatic interaction between these dipoles is a major determinant of conformational preference. The molecule will adopt a conformation that minimizes the repulsion between these dipoles. researchgate.netnih.gov In the case of the trans isomer, the substituents are inherently positioned to reduce direct dipole-dipole repulsion compared to a cis isomer.
Furthermore, other stereoelectronic effects, such as the anomeric effect, can be influential. A generalized anomeric effect, involving the delocalization of the nitrogen lone pair electrons (nN) into an adjacent antibonding σCF orbital (nN → σCF), can further stabilize specific ring puckers, although this is more pronounced when fluorine is at the α-position to the nitrogen. beilstein-journals.orgnih.gov The interplay of minimizing dipole repulsions while maximizing stabilizing hyperconjugative interactions ultimately dictates the dominant conformation. researchgate.net
Stereochemical Assignment Methodologies
The definitive assignment of the stereochemistry and dominant conformation of trans-4-Fluoro-3-methoxypyrrolidine HCl relies on advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for conformational analysis in solution. researchgate.net
¹⁹F-¹H Scalar Couplings (J-couplings) : The magnitude of three-bond coupling constants (³J_FH_) is dependent on the dihedral angle between the fluorine and hydrogen atoms, as described by a Karplus-type relationship. By measuring these couplings, the torsional angles can be estimated, providing insight into the ring's pucker. researchgate.net
Nuclear Overhauser Effect (NOE) : 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can be used to determine through-space proximity between fluorine and hydrogen atoms. researchgate.netnih.gov The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, allowing for the mapping of the molecule's three-dimensional structure. This is particularly useful for confirming the trans relationship between substituents and identifying the ring's puckering mode. nih.gov
X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous information about the molecule's conformation in the solid state. nih.gov It allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a static picture of the lowest energy conformation. This data can be used to validate the conformational preferences predicted by computational models and solution-phase NMR studies. nih.gov
| Technique | Information Obtained | Primary Application |
|---|---|---|
| NMR (³J_FH_ Coupling) | Dihedral angles | Determining ring pucker in solution |
| NMR (¹⁹F-¹H HOESY) | Internuclear distances | Confirming relative stereochemistry and conformation |
| X-ray Crystallography | Precise 3D structure | Unambiguous conformational analysis in the solid state |
Advanced NMR Spectroscopic Analysis (e.g., Coupling Constants, NOESY, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY), provides comprehensive insights into its molecular structure and conformation.
¹H NMR Coupling Constants: The vicinal proton-proton coupling constants (J-values) obtained from the ¹H NMR spectrum are particularly informative for determining the relative stereochemistry of substituents on the pyrrolidine ring. The magnitude of the coupling constant between the proton at C3 (H3) and the proton at C4 (H4) is dictated by the dihedral angle between them, as described by the Karplus equation. For a trans configuration of the fluorine and methoxy groups, the protons H3 and H4 would also be in a trans relationship, leading to a specific range of coupling constants that helps to confirm this arrangement. The coupling constants between protons on the pyrrolidine ring provide crucial information about the ring's pucker, which describes the deviation of the atoms from a planar conformation. Pyrrolidine rings typically adopt envelope or twisted conformations, and the observed J-values can help to distinguish between these possibilities.
¹⁹F NMR Spectroscopy: The inclusion of a fluorine atom provides a highly sensitive NMR probe. ¹⁹F NMR spectroscopy offers a wide chemical shift range and is very sensitive to the local electronic environment. The chemical shift of the fluorine atom in this compound is characteristic of its specific chemical environment. Furthermore, the coupling between the fluorine atom and adjacent protons (²JFH and ³JFH) provides additional structural constraints. The magnitude of these couplings is dependent on the dihedral angles and can be used to further refine the conformational analysis of the pyrrolidine ring.
| NMR Parameter | Significance in Structural Analysis |
| ¹H-¹H Coupling Constants (JHH) | Determination of relative stereochemistry (cis/trans) and ring pucker. |
| NOESY Cross-Peaks | Confirmation of through-space proximity of atoms, supporting stereochemical assignments. |
| ¹⁹F Chemical Shift (δF) | Sensitive probe of the local electronic environment of the fluorine atom. |
| ¹⁹F-¹H Coupling Constants (JFH) | Provides additional dihedral angle information to constrain the molecular conformation. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
For chiral molecules like this compound, which can exist as a pair of enantiomers, determining the enantiomeric purity is crucial, particularly in pharmaceutical applications where different enantiomers may exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying enantiomers.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These stationary phases are composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. The differential stability of these transient diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.
The selection of an appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation of the enantiomers of this compound. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase, typically a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a polar modifier (such as isopropanol (B130326) or ethanol), is optimized to achieve the best resolution. The detection is usually performed using a UV detector. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
| Chiral HPLC Parameter | Description |
| Chiral Stationary Phase (CSP) | The chiral environment that enables the differential interaction with enantiomers. |
| Mobile Phase | The solvent system that carries the analyte through the column; its composition is optimized for separation. |
| Retention Time (tR) | The time it takes for each enantiomer to elute from the column; different tR values indicate successful separation. |
| Resolution (Rs) | A quantitative measure of the degree of separation between the two enantiomeric peaks. |
| Enantiomeric Excess (% ee) | The measure of the purity of one enantiomer over the other, calculated from the peak areas. |
X-ray Crystallography for Absolute and Relative Configuration Determination
While NMR and chiral HPLC are powerful techniques for determining relative stereochemistry and enantiopurity, X-ray crystallography provides the most definitive and unambiguous determination of both the relative and absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which a precise three-dimensional model of the molecule can be constructed.
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous confirmation of the trans relative stereochemistry of the fluorine and methoxy groups.
The absolute configuration at the chiral centers (C3 and C4), typically designated as (R) or (S), if a suitable heavy atom is present or by using anomalous dispersion effects.
Detailed conformational information in the solid state, including the precise pucker of the pyrrolidine ring and the torsional angles of the substituents.
Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydrochloride counter-ion and the pyrrolidine nitrogen.
The data obtained from X-ray crystallography serves as a benchmark for validating the structural and conformational insights gained from spectroscopic and computational methods.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths and Angles | Provides exact geometric details of the molecular structure. |
| Torsional Angles | Defines the conformation of the molecule, including the ring pucker. |
| Absolute Configuration | The absolute spatial arrangement of atoms for a chiral molecule (e.g., using the Flack parameter). |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry is a critical technique for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For trans-4-Fluoro-3-methoxypyrrolidine HCl, HRMS would be used to determine the exact mass of the protonated molecule [M+H]⁺. This experimental mass would then be compared to the theoretical mass calculated from its molecular formula (C₅H₁₁ClFNO).
Expected Data from HRMS Analysis:
| Parameter | Expected Value |
| Molecular Formula | C₅H₁₁ClFNO |
| Theoretical Monoisotopic Mass | 155.0513 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion | [M+H]⁺ (protonated molecule) |
| Expected m/z | Close to 156.0591 |
The high resolution of the instrument would allow for the differentiation of this compound from other molecules with the same nominal mass but different elemental compositions, thereby confirming its identity with a high degree of confidence.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups present. The protonated secondary amine (pyrrolidinium) would give rise to N-H stretching and bending vibrations. The C-O bond of the methoxy (B1213986) group and the C-F bond would also exhibit characteristic stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and O-H stretching vibrations are often weak in Raman, the C-C and C-H vibrations of the pyrrolidine (B122466) ring would be readily observable. The C-F stretching vibration may also be visible.
Anticipated Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (pyrrolidinium) | Stretching | 2700-3000 (broad) |
| N-H (pyrrolidinium) | Bending | 1500-1600 |
| C-H (alkane) | Stretching | 2850-2960 |
| C-O (ether) | Stretching | 1050-1150 |
| C-F (fluoroalkane) | Stretching | 1000-1400 |
Circular Dichroism (CD) Spectroscopy for Chiral Optical Properties
Given that trans-4-Fluoro-3-methoxypyrrolidine possesses two chiral centers (at C3 and C4), it is a chiral molecule. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of a specific enantiomer of this compound would be expected to show a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the molecule's three-dimensional structure and absolute configuration. Theoretical calculations of the CD spectrum for a given enantiomer could be compared with the experimental spectrum to determine the absolute stereochemistry of the synthesized compound. Without experimental data, it is not possible to present a CD spectrum.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution and in the solid state.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide initial information about the number and types of protons and carbons in the molecule. The chemical shifts would be influenced by the electronegative fluorine and oxygen atoms. Furthermore, spin-spin coupling between protons (¹H-¹H) and between protons and fluorine (¹H-¹⁹F), as well as between carbon and fluorine (¹³C-¹⁹F), would provide valuable connectivity information.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would establish the connectivity between protons on adjacent carbons in the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is crucial for confirming the trans stereochemistry of the fluorine and methoxy substituents.
Solid-State NMR: Solid-State NMR (ssNMR) could provide information about the structure and dynamics of the compound in the crystalline state. This can be particularly useful for studying polymorphism and for comparing the solid-state conformation with the solution-state conformation determined by solution NMR. ¹³C and ¹⁵N ssNMR would be particularly informative.
Predicted NMR Data Points (Illustrative):
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Key Correlations |
| ¹H | 1D NMR | 3.0 - 5.5 | Protons on the pyrrolidine ring, methoxy protons. |
| ¹³C | 1D NMR | 40 - 90 | Carbons of the pyrrolidine ring, methoxy carbon. |
| ¹⁹F | 1D NMR | -180 to -220 | Single resonance for the fluorine atom. |
| - | COSY | - | Correlations between adjacent CH groups. |
| - | HSQC | - | C-H one-bond correlations. |
| - | NOESY | - | Spatial correlation between H3 and H4 to confirm trans configuration. |
Computational Chemistry and Theoretical Modeling of Fluorinated Pyrrolidines
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For fluorinated pyrrolidines, these methods are instrumental in elucidating electronic structures, conformational preferences, and reaction energetics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the geometry of molecules like fluorinated pyrrolidines to their lowest energy state. stackexchange.com DFT calculations, using functionals such as B3LYP combined with basis sets like 6-311++G**, have been benchmarked against high-level methods like coupled cluster (CCSD) and crystallographic data to ensure accuracy. beilstein-journals.org
For fluorinated pyrrolidines, DFT is used to:
Determine Stable Geometries: By calculating the forces on each atom, the algorithm adjusts atomic positions until a minimum on the potential energy surface is found, revealing the most stable three-dimensional structure. stackexchange.com
Analyze Electronic Properties: DFT provides insights into how fluorination impacts the electron distribution within the pyrrolidine (B122466) ring. The high electronegativity of fluorine can lead to significant changes in bond lengths, bond angles, and charge distribution. nih.gov This is critical for understanding intermolecular interactions.
Predict Spectroscopic Data: Calculated parameters from DFT can be compared with experimental spectroscopic data, such as NMR, to validate the computed structures. researcher.life
Ab initio calculations, which are based on first principles without the use of empirical data, are employed to map out the energetic landscapes of chemical reactions. For fluorinated pyrrolidines, these calculations can predict the feasibility and mechanisms of synthetic routes or metabolic transformations.
Key applications include:
Transition State Searching: Identifying the high-energy transition states that connect reactants to products. This is essential for calculating activation energies and predicting reaction rates.
Reaction Mechanism Elucidation: Computational studies can substantiate proposed reaction mechanisms, such as those involving copper-catalyzed intramolecular C–H amination to form pyrrolidine rings. nih.gov
For instance, ab initio methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are used alongside DFT to obtain highly accurate optimized molecular geometries and vibrational spectra for fluorinated compounds. nih.gov
The five-membered pyrrolidine ring is not planar and exists in a continuous state of puckering, adopting various "envelope" and "twist" conformations. nih.gov Fluorination significantly influences these conformational preferences through stereoelectronic effects, such as the gauche effect. beilstein-journals.orgnih.gov
Computational methods are used to map the conformational energy landscape, identifying the low-energy conformers and the energy barriers between them. researchgate.net
Systematic Conformational Searches: Algorithms are used to generate a wide range of possible ring puckers and substituent orientations.
Energy Calculations: The relative energies of these conformers are calculated using methods like DFT to determine their populations at equilibrium. researchgate.net
Influence of Substituents: Studies on fluorinated prolines have shown that the position and stereochemistry of the fluorine atom dictate the preferred ring pucker. For example, trans-4-fluoroproline (B7722503) favors a Cγ-exo (south) pucker, while cis-4-fluoroproline prefers a Cγ-endo (north) pucker. nih.gov This control over conformation is a key feature exploited in medicinal chemistry.
The conformational equilibrium of 3-fluoropyrrolidine (B48656), for example, has been analyzed using various theoretical levels, showing that in both the gas phase and in solution (DMSO), a cis-twist ring with an axial N-H bond is the most stable conformer due to an intramolecular F•••H hydrogen bond. nih.gov
| Conformer Description | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| cis-twist (axial N-H) | 0.00 | 55.9 |
| trans-envelope (equatorial N-H) | 0.45 | 24.1 |
| cis-envelope (equatorial N-H) | 1.03 | 8.2 |
| trans-twist (axial N-H) | 1.07 | 7.6 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows researchers to observe how fluorinated pyrrolidines move, flex, and interact with their environment over time.
The pyrrolidine ring is inherently flexible, and its dynamic behavior is a key aspect of its function. nih.gov MD simulations can track the puckering of the ring and the rotation of substituents over nanoseconds or longer.
These simulations reveal:
Ring Puckering Transitions: The frequency and pathways of transitions between different envelope and twist conformations.
Backbone Flexibility: The coupling between the ring pucker and the flexibility of the molecule's backbone, which is particularly important in peptide and protein contexts. nih.gov
Vibrational Modes: The characteristic frequencies of atomic vibrations within the molecule.
The surrounding solvent environment can significantly influence the conformation and reactivity of a molecule. frontiersin.org MD simulations can explicitly model the interactions between a fluorinated pyrrolidine and solvent molecules (like water), or use implicit solvent models to approximate these effects.
Key insights from these analyses include:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute, and the specific interactions (e.g., hydrogen bonds) that are formed.
Conformational Shifts: Solvents can alter the conformational energy landscape, stabilizing certain puckers over others. For example, a study on 3-fluoropyrrolidine showed that the number of stable conformers was reduced from four in the gas phase to three in an implicit DMSO solvent model. nih.gov
Dynamic Interactions: How the solute and solvent molecules move and interact with each other over time, which affects properties like diffusion and reactivity. Studies on the nucleophilic reactivity of pyrrolidine have utilized computational models in various solvent mixtures to understand these effects. researchgate.net
The analysis of solvent effects is critical for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. frontiersin.org
Computational Approaches to Structure-Reactivity Relationships
Computational chemistry provides powerful tools to investigate the relationship between the three-dimensional structure of a molecule and its chemical behavior. For fluorinated pyrrolidines, such as trans-4-Fluoro-3-methoxypyrrolidine HCl, theoretical modeling offers insights into inherent chemical properties and potential interactions with biological macromolecules. These in silico methods are crucial for understanding reactivity and guiding the design of new molecules with desired characteristics.
Theoretical Prediction of Chemical Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic structure and reactivity of organic molecules. arabjchem.orgresearcher.life These methods model the distribution of electrons within a molecule to calculate a variety of chemical descriptors. For a substituted pyrrolidine, these calculations can elucidate the effects of the fluorine and methoxy (B1213986) groups on the molecule's geometry and reactivity.
The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). From this optimized structure, various electronic properties can be calculated. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com
Other predictable properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for understanding non-covalent interactions. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer within the molecule. mdpi.com
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies. researchgate.net These values provide a quantitative measure of a molecule's reactivity. For instance, chemical hardness indicates resistance to change in electron distribution.
| Property | Description | Typical Computational Method |
|---|---|---|
| Optimized Geometry | The most stable 3D arrangement of atoms. | DFT (e.g., B3LYP/6-31G*) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | DFT |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | DFT |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT |
Molecular Docking and Interaction Profiling (methodology, without biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ethz.ch This method is instrumental in drug discovery for modeling the interaction between a small molecule, like a fluorinated pyrrolidine derivative, and a biological target. The methodology focuses on identifying the most stable binding conformation, often referred to as the binding mode.
The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (trans-4-Fluoro-3-methoxypyrrolidine) and the receptor protein are required. These are often obtained from experimental methods like X-ray crystallography or can be generated through homology modeling. The ligand structure is typically optimized using quantum chemical methods to ensure it is in a low-energy conformation.
Next, a specific region on the receptor, known as the binding site or active site, is defined. Docking algorithms then systematically sample a large number of possible orientations and conformations of the ligand within this binding site. These algorithms use a scoring function to evaluate the "goodness-of-fit" for each pose. ethz.ch The scoring function estimates the binding affinity by considering various factors that contribute to the stability of the ligand-receptor complex, such as electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov
The output of a docking simulation is a set of possible binding poses, ranked by their calculated scores. The pose with the best score represents the predicted most favorable binding mode. This information provides a detailed, atom-level view of how the ligand might interact with key amino acid residues in the receptor's binding pocket. For fluorinated pyrrolidines, this could reveal crucial hydrogen bonds formed by the amine group or interactions involving the fluorine atom. Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-receptor complex over time. researchgate.netscispace.com
| Step | Description | Common Software/Tools |
|---|---|---|
| 1. Preparation of Receptor and Ligand | Obtaining and preparing the 3D structures of the protein and the small molecule. This includes adding hydrogen atoms and assigning charges. | Schrödinger Maestro, AutoDockTools |
| 2. Definition of the Binding Site | Identifying the active site or pocket on the receptor where the ligand is expected to bind. | Glide (Schrödinger), Grid Generation in AutoDock |
| 3. Ligand Docking | The computational algorithm samples different conformations and orientations of the ligand within the binding site. | AutoDock Vina, Glide, GOLD |
| 4. Scoring and Ranking | A scoring function evaluates each pose and ranks them based on the predicted binding affinity. | Integrated within docking software |
| 5. Analysis of Interactions | The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with receptor residues. | PyMOL, LigPlot+ |
Applications of Trans 4 Fluoro 3 Methoxypyrrolidine Hcl As a Versatile Research Scaffold
Building Block in the Synthesis of Complex Organic Molecules
The utility of trans-4-Fluoro-3-methoxypyrrolidine HCl as a synthetic intermediate is rooted in its identity as a "building block". lookchem.com This term refers to a readily available molecule with desirable structural features that can be incorporated into a larger, more complex molecule through a series of chemical reactions. The pyrrolidine (B122466) ring is a privileged structure found in numerous natural products and pharmaceuticals, and this fluorinated derivative offers a modern tool for chemists to introduce specific functionalities. nih.govmdpi.com
Nitrogen heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and the strategic introduction of fluorine atoms is a well-established method to modulate a molecule's properties. ekb.eg this compound serves as an ideal precursor for more elaborate fluorinated nitrogen heterocycles. Starting from this scaffold, chemists can employ various synthetic strategies, such as N-alkylation, N-arylation, or acylation, to attach different substituents to the nitrogen atom, leading to a wide array of new chemical entities.
The synthesis of bicyclic fused pyrrolidines, for example, often relies on cycloaddition reactions where the pyrrolidine core is pre-functionalized. nih.gov The defined stereochemistry of the fluoro and methoxy (B1213986) groups in the trans configuration provides a rigid conformational starting point, which can influence the stereochemical outcome of subsequent ring-forming reactions. This control is crucial in drug development, where specific stereoisomers are often responsible for the desired biological activity. The general strategy involves using such fluorinated building blocks to construct complex targets that would be difficult to access otherwise. nih.gov
In modern drug discovery, the creation of chemical libraries for high-throughput screening is a fundamental strategy. Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material. ekb.eg this compound is an excellent scaffold for such endeavors.
Its polyfunctional nature (a secondary amine, a C-F bond, and a C-O bond) allows for divergent synthesis. The nitrogen atom can be derivatized in countless ways, while the methoxy group could potentially be cleaved to reveal a hydroxyl group for further functionalization. This allows for the rapid generation of a large number of analogues from a single, stereochemically pure core. The rigidity of the fluorinated pyrrolidine ring ensures that the resulting library molecules explore a well-defined region of chemical space, which can lead to higher quality hits in biological screens.
Table 1: Potential Derivatizations of the Pyrrolidine Scaffold for Chemical Libraries
| Reaction Type | Reagent Class | Resulting Functional Group |
| N-Alkylation | Alkyl halides, Epoxides | Tertiary Amine |
| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Pyrrolidine |
| N-Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Amide |
| Reductive Amination | Aldehydes, Ketones (followed by reducing agent) | N-Alkyl Pyrrolidine |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
Role in Asymmetric Catalysis Development
The chiral pyrrolidine motif is a privileged structure in the field of asymmetric organocatalysis, largely popularized by the success of proline and its derivatives. nih.govunibo.itnih.gov These catalysts operate by forming transient chiral intermediates (enamines or iminium ions) with substrates, effectively guiding the stereochemical outcome of the reaction. The substituents on the pyrrolidine ring play a critical role in creating the specific chiral environment necessary for high enantioselectivity.
This compound is a prime candidate for derivatization into novel chiral organocatalysts. The secondary amine is the key functional group for catalytic activity, while the trans-fluoro and methoxy substituents provide a rigid, well-defined stereochemical environment. By attaching bulky groups, such as diarylmethyl or silyl (B83357) groups, to the nitrogen or by modifying other positions, new catalysts can be synthesized.
The electronic properties of the fluorine atom can influence the catalyst's reactivity and selectivity. Fluorine's high electronegativity can affect the pKa of the nitrogen atom and the electronic nature of the catalytic intermediates. Research on other fluorinated pyrrolidine catalysts has shown that these effects can be beneficial, leading to highly efficient and selective transformations, such as asymmetric epoxidations and aldol (B89426) reactions. researchgate.net
Table 2: Examples of Reactions Catalyzed by Chiral Pyrrolidine-Based Organocatalysts
| Reaction Type | Catalyst Type | Typical Substrates | Key Catalyst Feature |
| Michael Addition | Diarylprolinol Silyl Ether | Aldehydes, Nitroolefins | Steric bulk directing nucleophilic attack |
| Aldol Reaction | Proline / Prolinamides | Ketones, Aldehydes | Enamine formation and H-bond direction |
| Diels-Alder Reaction | Imidazolidinone (MacMillan) | α,β-Unsaturated Aldehydes, Dienes | Iminium ion formation, LUMO-lowering |
| α-Fluorination | Cinchona Alkaloids | β-Keto Esters | Chiral base and phase-transfer catalysis |
In addition to organocatalysis, chiral pyrrolidines are extensively used as ligands in enantioselective transition metal catalysis. nih.govunibo.it The nitrogen atom of the pyrrolidine can coordinate to a metal center, and by introducing other coordinating atoms (e.g., phosphorus, oxygen, or another nitrogen), multidentate chiral ligands can be created. researchgate.netacs.org These ligands form a chiral pocket around the metal, forcing reactions to proceed with a specific stereochemical preference.
Derivatives of this compound could be envisioned as backbones for ligands like P,N-ligands, which have proven highly effective in a variety of metal-catalyzed reactions. nih.gov The synthesis would involve functionalizing the nitrogen atom with a phosphine-containing moiety. The rigidity and defined stereochemistry of the fluorinated pyrrolidine backbone are advantageous, as they reduce conformational flexibility, often leading to higher enantioselectivity in catalytic processes such as hydrogenation or allylic substitution.
The precise control of stereochemistry relies on understanding the interactions in the reaction's transition state. numberanalytics.comwikipedia.org The trans-4-Fluoro-3-methoxypyrrolidine scaffold provides an excellent platform for studying these mechanisms. The presence of the fluorine atom introduces powerful stereoelectronic effects, such as the gauche effect, which can dictate the preferred conformation (puckering) of the five-membered ring. beilstein-journals.org
This conformational locking is crucial for stereochemical induction. When the pyrrolidine is part of a catalyst or a chiral auxiliary, its fixed conformation creates a predictable and well-defined chiral environment. cyu.fr One face of a reacting substrate will be effectively blocked by the substituents on the ring, forcing an incoming reagent to approach from the opposite, unhindered face. By systematically modifying the substituents on this rigid scaffold and studying the resulting changes in enantioselectivity, researchers can gain deep insights into the subtle forces that govern asymmetric chemical reactions. beilstein-journals.org
Exploration of Structure-Reactivity Relationships in Fluorinated Systems
The pyrrolidine ring is a ubiquitous motif in biologically active molecules, and its derivatives are highly susceptible to conformational control induced by substituents. beilstein-journals.orgbeilstein-journals.org The defined trans stereochemistry of the substituents in this compound makes it an ideal model system for exploring fundamental structure-reactivity relationships. By providing a conformationally constrained scaffold, it allows researchers to isolate and study the electronic and steric effects of its functional groups.
The introduction of fluorine and methoxy groups onto the pyrrolidine ring profoundly alters its inherent chemical properties. These modifications are not merely additive but result from complex stereoelectronic interactions that can be harnessed for targeted synthesis. The presence of fluorine can significantly influence stereochemical behavior, which in turn impacts molecular properties like polarity, viscosity, and intermolecular interactions. beilstein-journals.orgbeilstein-journals.org
Conformational Control: The five-membered pyrrolidine ring is non-planar, typically adopting an "envelope" pucker. beilstein-journals.orgbeilstein-journals.org Selective fluorination induces significant conformational changes that affect the structure of the molecule. beilstein-journals.orgbeilstein-journals.org A critical phenomenon is the "gauche effect," an atypical situation where a gauche conformation (substituents at a ~60° dihedral angle) is more stable than the anti conformation (180°). wikipedia.org In fluorinated pyrrolidines, the fluorine atom and the electron-withdrawing nitrogen atom tend to adopt a gauche relationship. beilstein-journals.orgbeilstein-journals.org This preference is attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital. wikipedia.org In the protonated form, as with the hydrochloride salt, this preference can be further reinforced by an electrostatic gauche effect, involving an attractive interaction between the positively charged nitrogen (NH2+) and the partially negative fluorine (Fδ−). beilstein-journals.orgbeilstein-journals.org This stereoelectronic control locks the pyrrolidine ring into a preferred conformation, which is a powerful tool in rational drug design for pre-organizing a molecule to fit a specific biological target. nih.govnih.gov In a series of dipeptidyl peptidase 4 inhibitors, for instance, the presence of fluorine on a pyrrolidine ring led to the stabilization of either an endo or exo conformation, which markedly affected the compound's potency. nih.govacs.org
Electronic Modulation: Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect. This significantly reduces the basicity of the proximal pyrrolidine nitrogen, thereby lowering its pKa. nih.govacs.org This modulation of basicity is critical in targeted synthesis, as it affects the compound's ionization state at physiological pH, its ability to participate in hydrogen bonding, and its nucleophilicity in subsequent synthetic steps. The methoxy group, while less electronically demanding, acts as a hydrogen bond acceptor and introduces its own steric and electronic influence, further tuning the scaffold's reactivity.
Metabolic Stability: A primary driver for incorporating fluorine into molecules is to enhance metabolic stability. nih.govnih.gov The carbon-fluorine bond is exceptionally strong (bond dissociation energy is typically over 109 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes. nih.govnih.gov By replacing a metabolically vulnerable C-H bond with a C-F bond, scaffolds like this compound can be used to build molecules with improved pharmacokinetic profiles. nih.govacs.org
| Property | Effect of trans-4-Fluoro and 3-Methoxy Groups | Implication for Targeted Synthesis |
|---|---|---|
| Ring Conformation | Induces a preferred ring pucker due to the gauche effect between the fluorine and nitrogen atoms. beilstein-journals.orgnih.gov | Provides a rigid, stereochemically defined scaffold for rational design; pre-organizes substituents for optimal receptor binding. nih.gov |
| Basicity (pKa) | The electron-withdrawing fluorine atom significantly lowers the pKa of the pyrrolidine nitrogen. nih.govacs.org | Alters the ionization state at physiological pH, affecting solubility, membrane permeability, and target engagement. |
| Reactivity | Reduces the nucleophilicity of the nitrogen; the strong C-F bond is largely inert, directing reactions to other sites. nih.gov | Allows for selective functionalization and acts as a stable steering group in multi-step syntheses. |
| Metabolic Stability | The C-F bond is highly resistant to oxidative metabolism, blocking a potential "soft spot". nih.govnih.gov | Enables the synthesis of drug candidates with longer half-lives and improved pharmacokinetic profiles. |
The structural and electronic features of this compound directly influence the thermodynamics and kinetics of reactions in which it participates. Understanding these impacts is crucial for predicting reaction outcomes and designing efficient synthetic pathways.
Thermodynamic Considerations: The most significant thermodynamic impact of the fluorine atom is the stabilization of the gauche conformer. This stereoelectronic effect provides a distinct energy preference, often in excess of 1 kcal/mol, for the conformation where the fluorine and the amino group are in a gauche orientation. nih.govacs.org This inherent stability means that the ground state of the molecule is lower in energy and conformationally restricted. This pre-organization can lower the entropic cost of binding to a target or of achieving a specific transition state geometry in a subsequent reaction. Thermodynamic parameters for fluorination reactions can be calculated, and studies on related systems show that such processes are often favorable. beilstein-journals.orgnih.gov
Kinetic Effects: The kinetics of reactions involving this scaffold are governed by its modified electronic and steric properties.
Rate of Nucleophilic Reactions: The inductively lowered basicity of the pyrrolidine nitrogen decreases its nucleophilicity, which will slow the rate of reactions where the nitrogen acts as a nucleophile (e.g., alkylation or acylation).
Transition State Stabilization: Conversely, the presence of electron-withdrawing groups like fluorine can accelerate certain reactions by stabilizing the transition state. wikipedia.org For example, in cycloaddition reactions, fluorine substituents can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the rate of reaction. wikipedia.org
Kinetic Isotope Effect (KIE): Mechanistic studies on the formation of similar pyrrolidine rings have utilized KIE experiments to probe reaction mechanisms. nih.gov Such studies reveal that C-H bond activation can be the rate-determining step, a process that is influenced by the electronic environment created by substituents like fluorine. nih.gov
Inertness of the C-F Bond: The kinetic stability of the C-F bond means it does not typically participate in reactions under standard synthetic conditions. nih.gov This allows it to function as a directing group, sterically and electronically guiding incoming reagents to other positions on the molecule without being cleaved. However, radicals produced from the decomposition of fluorinated compounds can be less reactive than their hydrocarbon analogs, which can inhibit certain radical-based reactions. nist.gov
| Parameter | Impact of trans-4-Fluoro and 3-Methoxy Substituents | Consequence in Model Systems |
|---|---|---|
| Thermodynamic Stability | The ground-state energy is lowered due to stereoelectronic stabilization (gauche effect) of a specific conformer. beilstein-journals.orgwikipedia.org | The molecule exists in a well-defined, lower-energy conformation, which can reduce the entropic penalty of subsequent reactions. |
| Reaction Kinetics (Nitrogen Nucleophilicity) | The rate of reactions where the pyrrolidine nitrogen acts as a nucleophile is generally decreased due to its reduced basicity. | Slower rates are observed for N-alkylation and N-acylation reactions compared to non-fluorinated analogues. |
| Kinetics (Transition State Energy) | The electron-withdrawing nature of fluorine can lower the energy of certain transition states. wikipedia.org | Potential for rate acceleration in reactions where the transition state benefits from electronic stabilization (e.g., certain cycloadditions). |
| Mechanistic Pathways | The high C-F bond strength prevents its participation, directing reactivity. The electronic environment influences which C-H bonds are more susceptible to activation. nih.govnist.gov | Provides predictability in synthetic design, allowing the fluorine to act as a stable control element for regioselectivity. |
Q & A
Q. What are the key synthetic routes for preparing trans-4-Fluoro-3-methoxypyrrolidine HCl, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization and functionalization of pyrrolidine precursors. For example, fluoro and methoxy groups can be introduced via nucleophilic substitution or catalytic fluorination. Reaction optimization includes:
- Temperature control : Higher temperatures (e.g., 60°C in THF) may accelerate ring closure but risk decomposition .
- pH adjustment : Post-reaction neutralization with saturated NaHCO₃ ensures HCl salt formation .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
Monitor progress using TLC/HPLC and confirm purity via recrystallization or column chromatography.
Q. How can NMR spectroscopy be employed to confirm the stereochemistry and purity of trans-4-Fluoro-3-methoxypyrrolidine HCl?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J values for axial/equatorial protons) to distinguish trans vs. cis isomers. For example, methoxy protons typically resonate at ~3.3–3.5 ppm with distinct splitting patterns .
- 19F NMR : Fluorine chemical shifts (δ ~ -120 to -180 ppm) confirm substitution patterns and electronic effects .
- Purity assessment : Integration ratios and absence of extraneous peaks validate >95% purity .
Q. What strategies mitigate solubility challenges during in vitro assays for trans-4-Fluoro-3-methoxypyrrolidine HCl?
- Methodological Answer :
- Co-solvents : Use DMSO (up to 1% v/v) for initial stock solutions, followed by dilution in aqueous buffers .
- pH adjustment : Solubility in physiological pH (7.4) can be enhanced via salt formation (e.g., HCl) .
- Surfactants : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .
Advanced Research Questions
Q. How do fluoro and methoxy substituents influence the compound’s electronic properties and binding affinity in receptor studies?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict H-bonding/van der Waals interactions .
- SAR studies : Compare analogs (e.g., 4-(3-Fluoro-4-methoxyphenyl)pyrrolidine-3-carboxylic acid) to quantify substituent effects on IC₅₀ values .
- Fluorine scan : Replace fluorine with other halogens to assess steric/electronic contributions to target engagement .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns)?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR with X-ray crystallography to confirm stereochemistry .
- HRMS/MS : High-resolution mass spectrometry distinguishes isobaric fragments. For example, a m/z 240 [M+1]⁺ peak may indicate demethylation or hydrolysis artifacts .
- Dynamic NMR : Variable-temperature experiments clarify conformational exchange in solution .
Q. What computational tools are recommended for predicting metabolic stability of trans-4-Fluoro-3-methoxypyrrolidine HCl?
- Methodological Answer :
- In silico ADMET : Use SwissADME or ADMET Predictor™ to estimate CYP450 metabolism, highlighting vulnerable sites (e.g., methoxy demethylation) .
- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with hepatic enzymes (e.g., CYP3A4) .
- Metabolite ID : LC-HRMS/MS with isotopic labeling tracks oxidative/nucleophilic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
